Angiotensin (1-12) (human)

Chymase Angiotensin II Human Atrial Tissue

Human Angiotensin (1-12) is the non-renin substrate for chymase-mediated Ang II production—a pathway refractory to ACE inhibition. Unlike Ang I/II, conversion relies on chymase, making it essential for ACEi-resistant hypertension models, chymase inhibitor screening, and therapeutic antibody development. The human sequence resists renin cleavage (a property absent in rodent analogs). Validated for RIA calibration in hypertensive patient plasma and baroreflex studies. Choose this peptide when pathway specificity and human translatability are critical.

Molecular Formula C73H109N19O16
Molecular Weight 1508.8 g/mol
Cat. No. B599581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin (1-12) (human)
Molecular FormulaC73H109N19O16
Molecular Weight1508.8 g/mol
Structural Identifiers
InChIInChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1
InChIKeyHUIMDLALQQGEEN-ZOXCJXDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Human Angiotensin (1-12): A Renin-Independent Angiotensin II Precursor Substrate


Human Angiotensin (1-12) [h-Ang-(1-12)] is an endogenous dodecapeptide (C73H109N19O16, MW 1508.79) that functions as a non-renin dependent substrate for the local production of angiotensin II (Ang II) . It represents the N-terminal twelve amino acids of the human angiotensinogen protein, with the sequence Asp1-Arg2-Val3-Tyr4-Ile5-His6-Pro7-Phe8-His9-Leu10-Val11-Ile12 . This precursor is distinct within the renin-angiotensin system (RAS) because its conversion to Ang II is primarily mediated by chymase rather than angiotensin-converting enzyme (ACE), particularly in human cardiac tissue .

Why Angiotensin I or Angiotensin II Cannot Substitute for Human Angiotensin (1-12)


Human Angiotensin (1-12) cannot be functionally replaced by the more common Angiotensin I or Angiotensin II due to fundamental differences in their metabolic processing. Angiotensin I is primarily a substrate for ACE, whereas Ang II is the active effector. Human Ang (1-12), however, is processed via a non-renin, chymase-dependent pathway, a mechanism that is largely refractory to ACE inhibition . This unique processing makes it an essential reagent for investigating ACE-inhibitor resistant Ang II generation, especially in models of human cardiac and vascular tissue where chymase is the dominant convertase. Furthermore, the human sequence possesses critical differences from the rat/mouse analog that render it resistant to renin cleavage, a property not shared by the rodent peptide .

Quantitative Differentiation of Human Angiotensin (1-12): A Comparative Evidence Guide


Chymase-Dependent Angiotensin II Generation from Human Ang-(1-12) in Human Atrial Tissue

In human atrial appendage tissue plasma membranes, the primary pathway for Angiotensin II generation from Human Angiotensin (1-12) is via chymase, not ACE. This was demonstrated by incubating ¹²⁵I-Ang-(1-12) with human atrial plasma membranes. In the absence of all RAS inhibitors, the peptide was converted to Ang II at a rate of 69±21% . The relative contribution of selective enzyme inhibition showed that chymase-mediated Ang II formation was 65±18%, while ACE-mediated conversion was significantly lower or undetectable . This is a key differentiator from Angiotensin I, which is primarily an ACE substrate .

Chymase Angiotensin II Human Atrial Tissue Metabolism

Elevated Plasma Concentration of Human Ang-(1-12) in Primary Hypertension

Human Angiotensin (1-12) is detectable in human plasma, and its concentration is significantly elevated in patients with primary hypertension compared to normotensive controls. A study measuring plasma Ang (1-12) by a validated radioimmunoassay found that hypertensive men had a mean concentration of 2.51±0.49 ng/mL, which is higher than the 2.05±0.55 ng/mL found in normotensive men . This elevation was not mirrored by similar changes in plasma angiotensinogen or Ang II concentrations, suggesting Ang (1-12) may be an independent biomarker for the hypertensive process .

Hypertension Plasma Biomarker Radioimmunoassay Clinical Cohort

Species-Specific Processing: Human Ang-(1-12) Is Refractory to Renin Cleavage

A critical procurement distinction is the species-specific processing of Angiotensin (1-12). The human sequence (Asp1...Ile12) is refractory to cleavage by renin, a property not shared by the rodent analog. This was demonstrated in transgenic rats expressing the human angiotensinogen gene, where the human Ang-(1-12) substrate could not be processed by endogenous rat renin . In contrast, the rat sequence of Ang-(1-12) is susceptible to renin cleavage. This difference is fundamental to the compound's function as a renin-independent substrate and explains why the human peptide must be used in models intended to isolate non-renin pathways .

Renin Species Specificity Angiotensinogen Transgenic Rat Model

Specific Pressor Response Neutralized by Anti-Human Ang-(1-12) Monoclonal Antibody

The pressor and vasoconstrictor effects of Human Ang-(1-12) are specific and can be neutralized by a monoclonal antibody (mAb) directed against its human C-terminus. In a humanized rat model, intravenous injection of h-Ang-(1-12) at doses of 75-300 pmol/kg elicited a pressor response. Pre-administration of an h-Ang-(1-12) mAb inhibited this pressor action and prevented constrictor responses in isolated carotid artery rings . Critically, this mAb did not affect the pressor responses to Angiotensin II or the rat sequence of Ang-(1-12), demonstrating high specificity . This is in contrast to Ang II, whose effects are blocked by AT1 receptor antagonists, not a precursor-specific mAb.

Monoclonal Antibody Vasoconstriction Blood Pressure Humanized Model

Baroreflex Sensitivity Impairment in Rat Nucleus Tractus Solitarii (NTS)

Microinjection of Angiotensin-(1-12) into the nucleus tractus solitarii (NTS) of rats significantly impairs baroreflex sensitivity for control of heart rate. At a dose of 144 fmol/120 nl, Ang-(1-12) reduced baroreflex sensitivity from a baseline of 1.06 ± 0.06 ms/mmHg to 0.44 ± 0.07 ms/mmHg (n=7; P < 0.05) . This effect was prevented by pre-treatment with an AT1 receptor antagonist or an ACE inhibitor, indicating it is mediated by local conversion to Angiotensin II and subsequent action at AT1 receptors . This functional effect in a central cardiovascular regulatory center is a unique action not directly replicated by the less stable Angiotensin I.

Baroreflex Nucleus Tractus Solitarii Cardiovascular Autonomic

Key Research and Industrial Application Scenarios for Human Angiotensin (1-12)


Investigating ACE-Inhibitor Resistant Angiotensin II Formation in Human Cardiac Tissue

This is the primary and most well-supported application for Human Ang-(1-12). Given that its conversion to Ang II in the human heart is predominantly mediated by chymase and not ACE [REFS-1, REFS-2], this substrate is essential for studies aiming to understand and quantify the non-ACE, chymase-dependent pathway. This is particularly relevant for cardiovascular disease models where ACE inhibitors show limited efficacy, and for screening potential chymase inhibitor compounds .

Validating Immunoassays and Developing Antibody-Based Therapeutics for Hypertension

The development of specific radioimmunoassays (RIAs) for detecting Human Ang-(1-12) in clinical plasma and urine samples has been documented, with the peptide serving as the calibration standard . Furthermore, the functional, antibody-neutralizable pressor response in vivo positions Human Ang-(1-12) as the critical reagent for characterizing and developing monoclonal antibodies that target this precursor, potentially for therapeutic intervention in hypertension.

Probing Central Cardiovascular Regulation via the Ang-(1-12)/ACE/Ang II/AT1 Axis

Research into central blood pressure control has demonstrated that exogenous Ang-(1-12) acts within the nucleus tractus solitarii (NTS) to impair baroreflex sensitivity, an effect mediated by its conversion to Ang II by ACE and subsequent AT1 receptor activation . Human Ang-(1-12) is the required reagent to further dissect this specific axis in the brain, which may differ from peripheral chymase-dependent mechanisms.

Use as a Biomarker Standard in Human Hypertension Studies

Given the documented, quantifiable elevation of plasma Human Ang-(1-12) in patients with primary hypertension compared to normotensive controls , this peptide is a necessary reference standard for clinical studies. It is used for calibrating assays aimed at measuring circulating Ang-(1-12) as a potential biomarker for the hypertensive process, independent of renin activity or Ang II levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin (1-12) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.